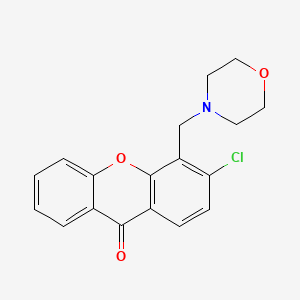
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the class of tetrazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine oxide.
Reduction: Reduction to the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions may introduce various functional groups onto the phenyl rings.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrazine: A simpler tetrazine compound with similar chemical properties.
1,4-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine: A related compound with two phenyl groups.
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-one: A similar compound with a carbonyl group instead of a thione.
Uniqueness
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
50781-67-4 |
|---|---|
分子式 |
C20H16N4S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2,3,5-triphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C20H16N4S/c25-20-22-23(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-24(20)18-14-8-3-9-15-18/h1-15H,(H,22,25) |
InChI 键 |
AWVBMLNHWLYLQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)NN2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


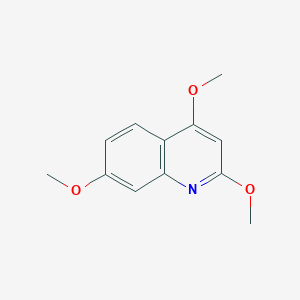
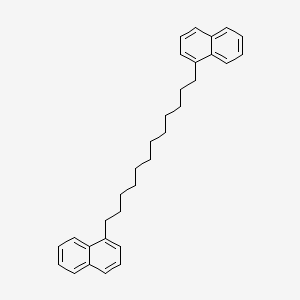

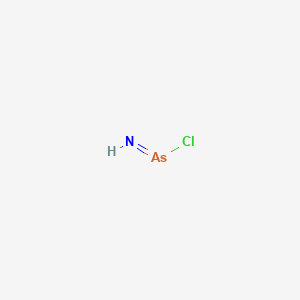
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
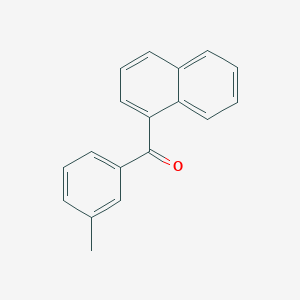
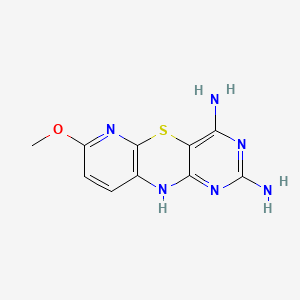
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
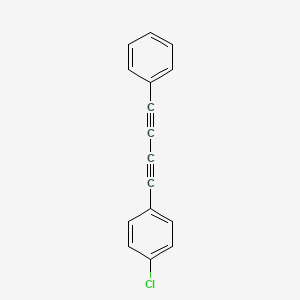
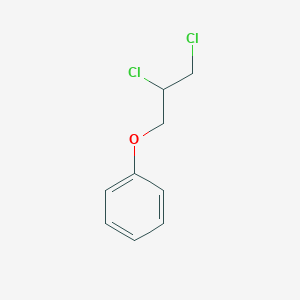
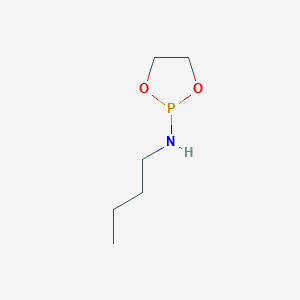
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
